molecular formula C21H22N2O3 B2898749 8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 1904320-72-4

8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2898749
CAS No.: 1904320-72-4
M. Wt: 350.418
InChI Key: RBPFKWXVPBHADZ-UHFFFAOYSA-N
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Description

8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that combines a quinoline moiety with a piperidine ring substituted with a 2,5-dimethylfuran-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized, often starting from commercially available piperidine derivatives.

    Coupling with Quinoline: The piperidine intermediate is then coupled with a quinoline derivative. This step may involve nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the quinoline ring, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated quinoline derivatives.

Scientific Research Applications

8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and quinoline components.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving quinoline-binding proteins or enzymes.

Mechanism of Action

The mechanism of action of 8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific receptors or enzymes in the body, modulating their activity. For example, it could act as an inhibitor or activator of certain neurotransmitter receptors.

    Materials Science: The electronic properties of the compound can be exploited in the design of new materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 8-hydroxyquinoline or 8-aminoquinoline share the quinoline core but differ in their substituents.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid or 4-piperidone have similar piperidine rings but different functional groups.

Uniqueness

8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline is unique due to the combination of its quinoline and piperidine moieties with a 2,5-dimethylfuran-3-carbonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler quinoline or piperidine derivatives.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-13-18(15(2)25-14)21(24)23-11-8-17(9-12-23)26-19-7-3-5-16-6-4-10-22-20(16)19/h3-7,10,13,17H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPFKWXVPBHADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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